molecular formula C6H9NO4 B1343610 2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester

2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester

Cat. No.: B1343610
M. Wt: 159.14 g/mol
InChI Key: RJBSOMXFPQSWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester is a chemical compound with a complex structure that includes a propenoic acid backbone, a formylamino group, and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester typically involves the esterification of 2-Propenoic acid with ethanol in the presence of a catalyst. The reaction conditions often include an acidic environment to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The formylamino group can be reduced to an amino group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-Propenoic acid, 2-(formylamino)-3-oxo-, ethyl ester.

    Reduction: Formation of 2-Propenoic acid, 2-(amino)-3-hydroxy-, ethyl ester.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, ethyl ester: Lacks the formylamino and hydroxy groups, making it less reactive in certain chemical reactions.

    2-Propenoic acid, 3-hydroxy-, ethyl ester: Similar structure but without the formylamino group, affecting its chemical properties and reactivity.

    2-Propenoic acid, 2-(amino)-3-hydroxy-, ethyl ester:

Uniqueness

2-(Formylamino)-3-hydroxy-2-propenoic Acid Ethyl Ester is unique due to the presence of both formylamino and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

ethyl 2-formamido-3-hydroxyprop-2-enoate

InChI

InChI=1S/C6H9NO4/c1-2-11-6(10)5(3-8)7-4-9/h3-4,8H,2H2,1H3,(H,7,9)

InChI Key

RJBSOMXFPQSWKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)NC=O

sequence

X

Origin of Product

United States

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